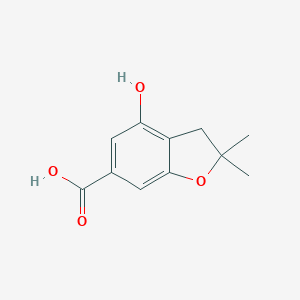

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, are likely applied.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions activated by the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Aplicaciones Científicas De Investigación

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl group at the C-6 position is essential for its biological activity, particularly its antibacterial properties . The compound may inhibit microbial growth by interfering with cell wall synthesis or disrupting cellular processes .

Comparación Con Compuestos Similares

Psoralen: Used in the treatment of skin diseases such as psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.

Angelicin: Known for its use in photochemotherapy.

Actividad Biológica

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (HDDB) is a synthetic compound belonging to the benzofuran family, recognized for its potential biological activities. Its molecular formula is C11H12O4, with a molecular weight of 208.21 g/mol. The compound features a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position of the benzofuran ring, which contributes to its reactivity and possible biological properties. Despite its promising structure, comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The distinct arrangement of functional groups in HDDB enhances its potential for various biological interactions. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid |

| CAS Number | 169130-42-1 |

| Molecular Weight | 208.21 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

Biological Activity Overview

Although specific studies focusing solely on HDDB are scarce, insights can be gleaned from related compounds within the benzofuran family. Benzofurans are known for diverse biological activities, including:

- Anticancer Activity : Related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives from similar scaffolds have been evaluated for their ability to inhibit NF-κB activity, which is crucial in cancer progression .

- Antimicrobial Properties : Compounds with similar structures have demonstrated notable antimicrobial effects, suggesting that HDDB may also possess such properties.

The biological mechanisms through which benzofuran derivatives exert their effects often involve:

- Inhibition of NF-κB Pathway : This pathway is vital in inflammation and cancer; compounds that inhibit its activity can potentially reduce tumor growth and inflammatory responses .

- Antioxidant Activity : Many benzofurans exhibit antioxidant properties that protect cells from oxidative stress, contributing to their therapeutic potential in various diseases.

Research Findings

Recent studies have explored the synthesis and evaluation of benzofuran derivatives, including those structurally similar to HDDB. Notable findings include:

- Cytotoxicity Studies : A study involving novel benzofuran derivatives demonstrated potent cytotoxic activities against multiple human cancer cell lines at low micromolar concentrations . This suggests that HDDB could be a candidate for further anticancer research.

- Antioxidant and Antimicrobial Potential : Research indicates that compounds with the benzofuran structure exhibit strong antioxidant and antimicrobial activities. These properties warrant further investigation into HDDB's effectiveness in these areas.

Propiedades

IUPAC Name |

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-7-8(12)3-6(10(13)14)4-9(7)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVONXTUWZNEHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648628 |

Source

|

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169130-42-1 |

Source

|

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.